2,3-ジブロモフェノール

概要

説明

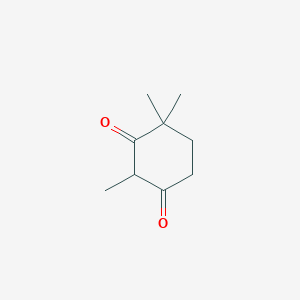

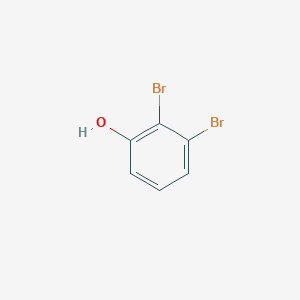

2,3-Dibromophenol (2,3-DBP) is an organic compound, also known as 2,3-dibromo-4-hydroxybenzene, which is a derivative of phenol. It is a colorless solid, with a molecular weight of 240.9 g/mol. 2,3-DBP is used in the synthesis of many compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of plastics, rubber, and other materials.

科学的研究の応用

有機合成の前駆体

2,3-ジブロモフェノールは、有機合成の前駆体として機能します。 反応性の高い臭素原子が他の官能基で置換できるため、さまざまな有機化合物の合成に使用されます .

抗菌剤

研究によると、2,3-ジブロモフェノールの誘導体は、強力な抗菌活性を示すことが明らかになっています。 例えば、海洋スポンジから単離されたジブロモフェノール部分を有する化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)およびその他の細菌に対して有効であることが示されています .

環境モニタリング

環境科学では、2,3-ジブロモフェノールは、バイオインジケーターとしての役割について研究されています。 さまざまな生態系における環境汚染物質である臭素系難燃剤の存在を監視するために使用されます .

分析化学

分析化学では、2,3-ジブロモフェノールは、クロマトグラフィー分析における標準物質として使用され、サンプル中の物質の同定と定量が行われます。 その明確に定義された特性により、高速液体クロマトグラフィー(HPLC)およびガスクロマトグラフィー(GC)での使用に適しています .

材料科学

材料科学では、2,3-ジブロモフェノールは、先端材料の合成に関与しています。 その臭素原子は、特定の性質を持つポリマーの形成につながる架橋反応に関与することができます .

生化学研究

2,3-ジブロモフェノールは、生化学において、タンパク質相互作用の研究に使用されます。 ヒトヘモグロビンなどのタンパク質における結合親和性と構造変化を調査するために使用されており、環境毒素がヒトの健康に与える影響を理解するための重要な情報となります .

Safety and Hazards

2,3-Dibromophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity .

Relevant Papers Several papers have been published on bromophenols, including 2,3-Dibromophenol. These papers discuss topics such as the environmental occurrence, toxic effects, and transformation of man-made bromophenols , the interactions of bromophenolic disinfection byproducts with human serum albumin , and the formation of environmentally relevant brominated dioxins from bromophenols .

作用機序

Target of Action

2,3-Dibromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, have been found in human blood and breast milk, suggesting that they interact with biological systems .

Mode of Action

It is known that bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 2,3-Dibromophenol may interact with its targets through similar electrophilic mechanisms.

Biochemical Pathways

A study on a marine representative of the gammaproteobacteria showed that a related compound, 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-bp), inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . This suggests that 2,3-Dibromophenol may also affect similar biochemical pathways.

Result of Action

A study on the nephrotoxic potential of two 1,2-dibromobenzene metabolites, 2,3- and 3,4-dibromophenol, using isolated kidney cells from male fischer 344 rats as the model, found that 2,3-dibromophenol induced slightly greater nephrotoxicity than 3,4-dibromophenol at comparable concentrations and times .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromophenol. For instance, bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk . This suggests that the presence of BFRs in the environment could potentially influence the action of 2,3-Dibromophenol.

生化学分析

Biochemical Properties

2,3-Dibromophenol plays a significant role in biochemical reactions, particularly as a metabolite of dibromobenzene. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a nephrotoxicant in isolated kidney cells, where it interacts with enzymes involved in oxidative metabolism . The compound’s interactions with cytochrome P450 enzymes suggest its involvement in oxidative stress and free radical generation .

Cellular Effects

2,3-Dibromophenol has been shown to affect various types of cells and cellular processes. In kidney cells, it induces cytotoxicity by disrupting cellular redox balance and causing oxidative stress . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter intracellular calcium levels, which can impact cell signaling and function .

Molecular Mechanism

At the molecular level, 2,3-Dibromophenol exerts its effects through several mechanisms. It binds to and inhibits certain enzymes, leading to the accumulation of toxic metabolites . The compound’s interaction with cytochrome P450 enzymes results in the production of reactive oxygen species, which can cause oxidative damage to cellular components . Additionally, 2,3-Dibromophenol has been shown to affect gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dibromophenol change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light. Studies have shown that 2,3-Dibromophenol can induce cytotoxicity in kidney cells within 30 to 60 minutes of exposure . Long-term effects include persistent oxidative stress and potential damage to cellular structures .

Dosage Effects in Animal Models

The effects of 2,3-Dibromophenol vary with different dosages in animal models. At lower doses, the compound may cause mild cytotoxicity, while higher doses can lead to significant nephrotoxicity and oxidative damage . Threshold effects have been observed, with cytotoxicity becoming apparent at concentrations of 0.5 mM or higher . High doses can also result in adverse effects such as tissue damage and impaired organ function .

Metabolic Pathways

2,3-Dibromophenol is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form reactive intermediates, which can further interact with cellular components . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 2,3-Dibromophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

2,3-Dibromophenol’s subcellular localization affects its activity and function. It can be found in various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications, which help it reach specific organelles . Its presence in mitochondria is particularly significant, as it can disrupt mitochondrial function and contribute to oxidative stress .

特性

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)